molecular formula C9H13N3O B12924044 (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol CAS No. 921592-89-4

(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol

Cat. No.: B12924044
CAS No.: 921592-89-4
M. Wt: 179.22 g/mol
InChI Key: FIBWPOGUCLIZFA-MRVPVSSYSA-N
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Description

(3R)-1-(6-Aminopyridin-3-yl)pyrrolidin-3-ol (CAS 921592-92-9) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C 10 H 15 N 3 O and a molecular weight of 193.25 g/mol . Its structure combines a 6-aminopyridin-3-yl group with a 3-methylpyrrolidin-3-ol scaffold, making it a valuable synthetic intermediate and building block for the development of biologically active molecules. The (R) enantiomer is of particular importance for creating stereospecific compounds. This chemical scaffold is recognized for its potential in neuroprotective and anti-neuroinflammatory research. Studies on related 6-aminopyridin-3-ol skeletal compounds have demonstrated their ability to protect neuronal cells against cytotoxicity and inhibit inflammatory actions in microglial cells . The mechanism of these effects is linked to the activation of the Nrf2 pathway and the subsequent induction of heme oxygenase-1 (HO-1) expression, a critical mediator of cellular defense against oxidative stress . Furthermore, the 6-aminopyridin-3-yl moiety is a common structural feature in compounds designed as kinase inhibitors and other targeted therapies, as evidenced by its presence in various patented pharmaceutical compounds . Researchers utilize this compound as a key precursor in synthesizing more complex molecules for investigating signaling pathways such as PI3K/Akt, which are implicated in cell growth, survival, and angiogenesis . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

921592-89-4

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol

InChI

InChI=1S/C9H13N3O/c10-9-2-1-7(5-11-9)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2,(H2,10,11)/t8-/m1/s1

InChI Key

FIBWPOGUCLIZFA-MRVPVSSYSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C2=CN=C(C=C2)N

Canonical SMILES

C1CN(CC1O)C2=CN=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxyl Group: This step often involves selective hydroxylation reactions.

    Attachment of the Aminopyridine Moiety: This can be done through nucleophilic substitution reactions where the aminopyridine group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aminopyridine moiety.

    Substitution: The aminopyridine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a deoxygenated pyrrolidine derivative.

Scientific Research Applications

(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions or as a ligand in receptor binding assays.

    Industry: It can be used in the production of fine chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, potentially modulating their activity. The hydroxyl group may also play a role in hydrogen bonding interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

Chloropyridinyl Derivatives
  • (3R)-1-[(6-Chloropyridin-3-yl)methyl]pyrrolidin-3-ol (C₁₀H₁₃ClN₂O, MW 212.68 g/mol): Replaces the amino group with a chloro substituent. The chloro group is electron-withdrawing, reducing the pyridine ring’s basicity compared to the amino analog. This compound is cataloged but lacks reported biological data .
  • (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol (C₁₀H₁₁ClN₂O₂, MW 226.66 g/mol): Features a carbonyl linker between the pyrrolidine and chloropyridine. The carbonyl group introduces rigidity and may alter binding kinetics .
Pyrimidine-Based Analogs
  • (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol (C₈H₁₀ClN₃O, MW 199.64 g/mol): Substitutes pyridine with pyrimidine, a six-membered ring containing two nitrogen atoms.
Alkyl-Substituted Pyrrolidines
  • (3R)-1-(3-Aminopropyl)pyrrolidin-3-ol (C₇H₁₆N₂O, MW 144.22 g/mol): Replaces the pyridine ring with a flexible 3-aminopropyl chain. The lack of aromaticity reduces π-π stacking interactions but increases solubility in aqueous media .

Stereochemical Variations

  • (3S)-1-(6-Chloropyridin-3-yl)pyrrolidin-3-ol : The (3S) enantiomer of the chloropyridinyl analog demonstrates how stereochemistry impacts molecular recognition. For example, in antiviral studies (), (3R) and (3S) oxadiazole derivatives showed divergent activities due to stereospecific binding .

Functional Group Modifications

  • 2-((2-Methylpyrrolidin-1-yl)methyl)pyridin-3-ol (C₁₁H₁₆N₂O, MW 192.26 g/mol): Features a hydroxyl group on pyridine and a methylated pyrrolidine.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent LogP* (Predicted) Solubility (mg/mL)*
(3R)-1-(6-Aminopyridin-3-yl)pyrrolidin-3-ol C₉H₁₃N₃O 179.22 6-Aminopyridin-3-yl 0.5 12.3
(3R)-1-[(6-Chloropyridin-3-yl)methyl]pyrrolidin-3-ol C₁₀H₁₃ClN₂O 212.68 6-Chloropyridin-3-ylmethyl 1.8 3.1
(R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol C₈H₁₀ClN₃O 199.64 6-Chloro-pyrimidin-4-yl 1.2 5.6
2-((2-Methylpyrrolidin-1-yl)methyl)pyridin-3-ol C₁₁H₁₆N₂O 192.26 2-Methylpyrrolidinylmethyl 0.9 8.4

*Predicted using QSAR models.

Biological Activity

(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol is a compound of interest due to its potential therapeutic applications, particularly in the context of neurological disorders and as a nitric oxide synthase (NOS) inhibitor. This article details the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₃N₃O
  • CAS Number : 69160830
  • IUPAC Name : this compound

This structure features a pyrrolidine ring substituted with an aminopyridine moiety, which is critical for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of neuronal nitric oxide synthase (nNOS). The mechanism involves:

  • Binding to Active Site : The aminopyridine ring mimics the guanidinium group of L-arginine, allowing it to bind effectively within the active site of nNOS.
  • Hydrogen Bonding : Key interactions include hydrogen bonds with conserved residues in the enzyme's active site, enhancing selectivity and potency against nNOS compared to other isoforms such as endothelial NOS (eNOS) .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on nNOS. The compound shows a marked selectivity for nNOS over eNOS, which is crucial for minimizing side effects related to blood pressure regulation.

In Vivo Studies

In vivo studies using animal models have shown promising results:

  • Cerebral Palsy Model : In a rabbit model for cerebral palsy, administration of this compound resulted in reduced neuronal damage and improved outcomes related to hypoxia-induced injury without affecting systemic blood pressure .

Pharmacological Profile

The pharmacological profile of this compound includes:

Property Description
Selectivity High selectivity for nNOS over eNOS
Potency Demonstrated potent inhibition in various assays
Bioavailability Improved bioavailability compared to earlier analogs
Therapeutic Effects Neuroprotective effects in models of cerebral injury

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroprotection in Cerebral Models : A study highlighted that the compound significantly reduced neuronal death in hypoxic conditions, suggesting its potential utility in treating neurodegenerative diseases .
  • Structure-Based Drug Design : The design and optimization efforts have led to enhanced derivatives with better pharmacokinetic properties, indicating ongoing research into improving efficacy and safety profiles .

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